Yunnaneic acid D

Description

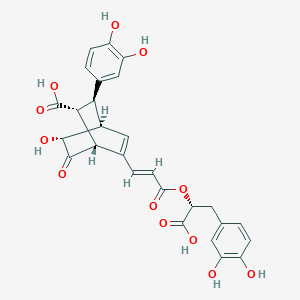

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24O12 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

(1R,2R,3S,4R,8R)-6-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3-(3,4-dihydroxyphenyl)-8-hydroxy-7-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid |

InChI |

InChI=1S/C27H24O12/c28-15-4-1-11(7-17(15)30)8-19(26(35)36)39-20(32)6-3-12-9-14-21(13-2-5-16(29)18(31)10-13)23(27(37)38)22(12)25(34)24(14)33/h1-7,9-10,14,19,21-24,28-31,33H,8H2,(H,35,36)(H,37,38)/b6-3+/t14-,19-,21+,22+,23-,24-/m1/s1 |

InChI Key |

WSNGPQNYHJVZGN-VEVJYFSBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C[C@@H]3[C@@H]([C@H]([C@H]2C(=O)[C@@H]3O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3C(C(C2C(=O)C3O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O |

Synonyms |

yunnaneic acid D |

Origin of Product |

United States |

Methodologies for Isolation and Purification

Extraction Techniques from Biological Sources

The initial step in isolating Yunnaneic acid D involves its extraction from biological matrices, such as Salvia yunnanensis or the mycelia of Agaricus bitorguis. mdpi.com The choice of extraction technique is critical for maximizing yield and minimizing the degradation of the target compound.

The selection of an appropriate solvent system is fundamental for the effective extraction of phenolic compounds like this compound. The polarity of the solvent must be optimized to match that of the target molecule, thereby enhancing its solubility and extraction efficiency. Mixtures of alcohols and water are frequently employed, as they can be fine-tuned to achieve the desired polarity. scirp.org

Studies have shown that hydroalcoholic solvents often result in the highest amount of total extractable phenolic compounds. phcogcommn.org For instance, crude extracts from Salvia yunnanensis are commonly obtained using an ethanol-water mixture (50% v/v). Similarly, methanol-water gradients, typically ranging from 70% to 100% methanol (B129727), are tested to strike a balance between polarity and extraction efficiency. The addition of water to organic solvents creates a more polar medium, which can facilitate the extraction of polyphenols. scirp.org For example, a 60% aqueous methanol solution has been found to be highly effective for extracting total phenolic compounds in some studies. scirp.org

Interactive Table: Solvent Systems for Phenolic Compound Extraction

| Solvent System | Concentration (v/v) | Rationale/Observation | Source(s) |

|---|---|---|---|

| Ethanol-Water | 50% | Typically used for crude extraction from Salvia yunnanensis. | |

| Methanol-Water | 60% | Found to be effective for maximizing total phenolic content extraction. | scirp.org |

| Methanol-Water | 70-100% | Gradients are used to balance polarity and extraction efficiency. |

To enhance the efficiency of the extraction process, advanced methods like Ultrasound-Assisted Extraction (UAE) are utilized. UAE employs acoustic waves (frequencies >20 kHz) to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the cell walls of the biological material generates microjets that disrupt the cell structure, facilitating the release of intracellular contents into the solvent. mdpi.com This technique is considered a "green" extraction method because it often reduces extraction time, energy consumption, and the amount of solvent required compared to conventional methods like maceration. mdpi.comresearchgate.net

UAE has been successfully applied to extract bioactive compounds from various plants, including those in the Lamiaceae family, where this compound has been identified. researchgate.netnih.govresearchgate.net For example, subjecting an ethanol-water (50% v/v) mixture to ultrasonication at 60°C has been a documented method for extracting compounds from Salvia yunnanensis.

Interactive Table: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Source(s) |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent over a period. | Simple, requires minimal equipment. |

Chromatographic Separation Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from this mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Its high resolution allows for the precise separation of phenolic compounds, which is particularly crucial for distinguishing between structural isomers like this compound and Yunnaneic acid E, which are often co-extracted.

The separation is typically achieved on a reverse-phase column using a gradient elution system. This involves a mobile phase consisting of two solvents, often an acidified aqueous solution (e.g., water with acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. academicjournals.org The gradient is programmed to change the solvent composition over time, allowing for the sequential elution of compounds based on their polarity. academicjournals.org Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), with monitoring at specific wavelengths suitable for phenolic acids (e.g., 280 nm and 320 nm). academicjournals.org For definitive structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS), such as Quadrupole Time-of-Flight (Q-TOF-MS), which provides accurate mass data and fragmentation patterns. mdpi.comresearchgate.net

Solvent partitioning, also known as liquid-liquid extraction, is a fundamental and highly effective first step for the large-scale separation of compounds from a crude extract. springernature.comlibretexts.org This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgorganomation.com

In the context of isolating phenolic acids like this compound, the process often begins after the initial extraction solvent (e.g., ethanol) is evaporated. The resulting aqueous residue is acidified to a pH of 2-2.5. This protonates the carboxylic acid groups on the phenolic acids, reducing their polarity and water solubility. The acidified solution is then sequentially partitioned with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297). academicjournals.org this compound, being less polar in its protonated form, will preferentially move into the ethyl acetate phase, while more polar impurities like sugars remain in the aqueous phase. This process effectively enriches the target compound in the organic fraction, simplifying subsequent purification steps. researchgate.net

Interactive Table: Example of a Solvent Partitioning Scheme for Phenolic Acids

| Step | Procedure | Rationale | Target Compound Location | Source(s) |

|---|---|---|---|---|

| 1 | Evaporate initial extraction solvent (e.g., ethanol). | To obtain an aqueous residue of the crude extract. | Aqueous Residue | |

| 2 | Acidify the aqueous residue to pH 2-2.5. | To protonate phenolic acids, making them less water-soluble. | Aqueous Phase | |

| 3 | Partition with an immiscible organic solvent (e.g., ethyl acetate). | To separate less polar phenolic acids from highly polar impurities. | Organic Phase (Ethyl Acetate) |

Advanced Purification Protocols

For achieving high purity, advanced purification techniques may be employed following initial fractionation. One such method involves adsorbent-based purification. For caffeic acid derivatives, which are structurally related to this compound, phenylboronic acid-functionalized silica (B1680970) has been used. This adsorbent selectively binds compounds containing cis-diol groups, a feature present in the catechol moieties of this compound.

The binding is pH-dependent, with optimal adsorption of caffeic acid analogues occurring at an acidic pH (e.g., pH 3). After the column is washed to remove unbound impurities, the purified compound can be recovered by desorption using an alkaline buffer (e.g., pH ≥ 8.5), which disrupts the boronate ester linkage. This affinity-based approach offers high selectivity for a specific class of compounds, providing a powerful tool for final purification.

Analytical Characterization and Structural Elucidation Techniques

Spectroscopic Methodologies

Spectroscopic methods are fundamental to elucidating the complex structure of Yunnaneic acid D, a caffeic acid trimer featuring a bicyclo[2.2.2]octene core. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the complete structural assignment of this compound. While detailed ¹H-NMR and ¹³C-NMR spectral data are found in specialized literature, the application of these techniques is essential for confirming the compound's unique framework and the stereochemistry of its substituents. acs.orgconicet.gov.ar

¹H-NMR spectroscopy helps to identify the number and environment of protons in the molecule, revealing characteristic signals for the aromatic rings of the caffeic acid moieties and the specific protons within the bicyclic system. conicet.gov.ar Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the relative configuration of the core structure. conicet.gov.ar Furthermore, NMR is used in a quantitative capacity and for cross-validation with other methods to resolve any structural ambiguities, especially when differentiating between isomers. The combination of NMR with mass spectrometry is highly effective for the metabonomic analysis of plant extracts containing this compound. nih.govacs.org

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of this compound, confirming its elemental composition. High-resolution mass spectrometry techniques, such as Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS), are particularly powerful for this purpose. najah.edu

In negative ionization mode, this compound typically exhibits a molecular ion corresponding to [M-H]⁻. This analysis provides a precise measurement of its mass, allowing for the confident determination of its molecular formula. najah.edu LC-MS is a commonly used method for the identification and quantification of this compound in various plant species. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₂₄O₁₂ | najah.edunih.gov |

| Molecular Weight | 540.5 g/mol | nih.gov |

| Exact Mass | 540.12677620 Da | nih.gov |

| Observed Ion (ESI-) | m/z 539.1188 [M-H]⁻ | najah.edu |

Ultraviolet-Visible (UV-Vis) spectroscopy, often used as a detection method coupled with chromatography, provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of the phenolic acid chromophores present in its structure. While specific λmax values for this compound are reported in dedicated studies, the technique is integral to its detection in HPLC analysis. oiv.int The UV-Vis spectrum, in conjunction with other data, helps to confirm the presence of the caffeoyl groups. researchgate.netutwente.nl

Chromatographic Analytical Approaches

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound. The method typically utilizes a reversed-phase column (e.g., C18) with a gradient elution system. nih.govresearchgate.net The mobile phase often consists of an acidified aqueous solution (using formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). oiv.intnih.gov This approach allows for the efficient separation of this compound from other related phenolic compounds, including its isomers. HPLC systems coupled with a Diode Array Detector (DAD) or UV-Vis detector are commonly used for routine analysis and quality control. researchgate.nete-nps.or.kr

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Stationary Phase | C18 Column | najah.edud-nb.info |

| Mobile Phase | Gradient elution with acidified water and acetonitrile/methanol | oiv.intnih.gov |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector | d-nb.info |

The hyphenated technique of Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS) provides a comprehensive analytical profile of this compound. nih.govacs.org This approach combines the high-resolution separation power of HPLC with the dual detection capabilities of DAD and MS. d-nb.info

As the compound elutes from the chromatography column, the DAD records its complete UV-Vis spectrum, while the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns. najah.edumdpi.com This dual detection is invaluable for the unambiguous identification of this compound in complex matrices like extracts from Salvia or Pulmonaria species, confirming its identity by matching retention time, UV spectrum, and mass data with that of a known standard or literature values. nih.govmdpi.com Studies have found this combined method to be excellent for selectively detecting secondary metabolites. nih.govacs.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a critical analytical tool for the characterization of complex phytochemical extracts, offering superior separation efficiency, speed, and resolution compared to traditional HPLC. americanpharmaceuticalreview.com This technique is particularly well-suited for the analysis of this compound and its isomers in various plant matrices. najah.eduresearchgate.net UHPLC systems, frequently coupled with high-resolution mass spectrometry (HRMS) detectors like Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometers, provide a powerful platform for both qualitative and quantitative analysis. najah.edusci-hub.se

In the analysis of plant extracts, this compound has been successfully identified using UHPLC coupled to Diode Array Detection and Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-DAD-QTOF-MS²). najah.edu One study reported the identification of this compound at a retention time of 25.84 minutes, exhibiting a molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 539.1188, which corresponds to the molecular formula C₂₇H₂₄O₁₂. najah.edu Another analysis using UHPLC-ESI-QQQ-MS/MS identified a this compound isomer at a retention time of 11.1 minutes. sci-hub.se The fragmentation pattern is also characteristic; the parent ion for this compound at m/z 539.119 can undergo a neutral loss of a caffeic acid moiety to produce a significant fragment ion corresponding to rosmarinic acid at m/z 359.077. mdpi.com

The chromatographic conditions for the separation of this compound are optimized to achieve clear resolution from other related phenolic compounds. najah.edulcms.cz This typically involves the use of C18 reversed-phase columns and a gradient elution system with a mobile phase consisting of acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile. najah.edunih.gov The use of an acidic modifier in the mobile phase, such as 0.1% formic acid, is known to increase the electrospray ionization (ESI) efficiency for compound detection in negative ion mode. nih.gov

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Instrument | UHPLC-DAD-QTOF-MS² najah.edu | UHPLC-ESI-QqTOF-MS/MS researchgate.net |

| Column | Agilent Zorbax C18 (4.6 × 150 mm, 5 µm) najah.edu | ACE Excel 2 C18-PFP (10 cm × 2.1 mm, 2 µm) researchgate.net |

| Mobile Phase | A: Water (0.5% acetic acid, v/v) B: Acetonitrile najah.edu | A: Water (0.1% formic acid) B: Acetonitrile nih.gov |

| Flow Rate | 0.2 mL/min najah.edu | 0.5 mL/min nih.gov |

| Column Temperature | 25 °C najah.edu | Not specified |

| Detection | DAD and ESI-QTOF-MS² in negative mode najah.edu | ESI-QqTOF-MS/MS researchgate.net |

| Identified Compound | This compound najah.edu | This compound researchgate.net |

Method Validation and Quantification Strategies

For the accurate quantification of this compound in samples, the developed analytical methods must be thoroughly validated. sci-hub.senih.gov Method validation ensures the reliability, reproducibility, and accuracy of the results, following guidelines such as those from the International Conference on Harmonization (ICH). nih.gov Key validation parameters include linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netjournalijar.com

Calibration Curve Generation

A cornerstone of quantification in chromatographic analysis is the generation of a calibration curve. malvernpanalytical.comchromatographyonline.com This is achieved by preparing a series of standard solutions of purified this compound at known concentrations and analyzing them using the validated UHPLC method. nih.govjournalijar.com The instrument's response, typically the peak area obtained from the chromatogram, is plotted against the corresponding concentration of the standard. journalijar.com

The resulting graph is the calibration curve, and its linearity is assessed by calculating the correlation coefficient (R²). An R² value close to 1.0 (e.g., >0.99) indicates a strong linear relationship between concentration and peak area over a specified range. journalijar.com The equation of the linear regression (y = mx + c) is then used to calculate the concentration of this compound in unknown samples based on their measured peak areas. journalijar.com

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 55,000 |

| 2.5 | 138,000 |

| 5.0 | 274,500 |

| 10.0 | 551,000 |

| 20.0 | 1,100,500 |

| Linear Equation: y = 55015x - 150 | |

| Correlation Coefficient (R²): 0.9998 |

Cross-validation with Complementary Techniques

To ensure the highest level of confidence in quantification, results from one analytical method can be cross-validated with a different, complementary technique. researchgate.net This process helps to confirm the accuracy of the primary method and identify any potential matrix effects or interferences that might have gone unnoticed. nih.gov

For phenolic compounds like this compound, UHPLC-MS based quantification can be cross-validated with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. researchgate.netnih.gov While UHPLC methods are excellent for selectively detecting secondary metabolites, qNMR is effective for quantitatively detecting abundant primary and secondary metabolites without the need for identical reference standards for every compound. nih.gov Studies comparing HPLC-PDA with qNMR for the analysis of phenolic acids have found no statistical differences between the results obtained by the two methodologies, demonstrating the viability of qNMR as a cross-validation tool. researchgate.net Furthermore, statistical methods such as a leaving-one-out cross-validation procedure can be employed during data analysis to rigorously assess the robustness of the quantitative model. ipb.pt This combined approach, leveraging the strengths of both chromatography and spectroscopy, provides a robust and reliable strategy for the quantification of this compound. nih.gov

Chemical Synthesis and Biogenetic Pathway Elucidation

Total Synthesis Approaches

The total synthesis of Yunnaneic acid D has been successfully achieved, providing not only access to the molecule for further study but also insight into its potential natural formation.

A key breakthrough in the synthesis of this compound was the development of a strategy that forms its complex core in a single, efficient step. acs.org This approach utilizes an oxidative dearomatization/Diels-Alder cascade reaction. acs.orgresearchgate.net In this process, simple phenolic precursors are oxidized, which removes their aromaticity and generates a highly reactive intermediate. This intermediate then immediately undergoes an intramolecular Diels-Alder reaction to construct the signature bicyclo[2.2.2]octene framework of this compound. acs.orgnih.gov This cascade reaction is highly effective for creating complex, polycyclic scaffolds from relatively simple starting materials. researchgate.net

| Synthesis Strategy Data | |

| Key Reaction | Oxidative Dearomatization / Diels-Alder Cascade acs.org |

| Core Structure Formed | Bicyclo[2.2.2]octene acs.org |

| Significance | Achieves rapid construction of the molecular core from simple precursors in a single step. acs.orgresearchgate.net |

The synthetic strategy involving the oxidative dearomatization/Diels-Alder cascade is considered biomimetic, meaning it is designed to imitate the plausible biosynthetic process occurring in the plant. engineering.org.cn It is hypothesized that the natural formation of the this compound core proceeds through a similar enzyme-mediated oxidation of a caffeic acid-derived precursor, triggering a spontaneous cyclization. jst.go.jp The success of this laboratory synthesis lends strong support to its potential biogenetic relevance, suggesting that nature may employ a similar elegant and efficient cascade to assemble this complex metabolite. acs.orgresearchgate.net

Biosynthesis Pathway Investigations

The biosynthesis of this compound is rooted in primary metabolic pathways that produce aromatic compounds, which are then elaborated into complex secondary metabolites.

The biosynthesis of the vast array of polyphenols found in plants, including the building blocks of this compound, originates from two fundamental metabolic routes: the shikimic acid pathway and the phenylpropanoid pathway. mdpi.comsemanticscholar.org

Shikimic Acid Pathway : This pathway is the primary route for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in plants and microorganisms. wikipedia.orgslideshare.netresearchgate.net Starting from central metabolism intermediates, this seven-step process produces chorismate, a key branch-point metabolite that serves as the precursor to these essential amino acids. wikipedia.org

Phenylpropanoid Pathway : The aromatic amino acids produced via the shikimate pathway serve as the entry point into phenylpropanoid metabolism. wikipedia.orggenome.jp Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org A series of subsequent enzymatic hydroxylations and other modifications generate a variety of hydroxycinnamic acids, most notably caffeic acid, which is the fundamental structural unit of this compound. mdpi.comscielo.br

This compound is specifically a trimer of caffeic acid, meaning it is assembled from three caffeic acid units. mdpi.com The biosynthesis involves the transformation and coupling of specific precursors.

The formation of these complex structures is believed to involve key intermediates such as rosmarinic acid. Rosmarinic acid is itself an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, effectively a caffeic acid dimer, and its formation is catalyzed by enzymes including rosmarinic acid synthase (RAS). mdpi.comresearchgate.net It is proposed that further enzymatic transformations and couplings occur. For instance, the related Yunnaneic acid C is considered a Diels-Alder adduct of rosmarinic acid and another molecule of caffeic acid. jst.go.jp The final assembly into the trimeric structure of this compound is thought to involve an enzyme-mediated oxidative coupling event, which triggers the intramolecular Diels-Alder cyclization to form the characteristic bicyclo[2.2.2]octene core. acs.orgjst.go.jp

| Biosynthesis Pathway Data | |

| Primary Pathways | Shikimic Acid Pathway, Phenylpropanoid Pathway mdpi.comsemanticscholar.org |

| Key Precursors | Phenylalanine, Tyrosine, Caffeic Acid, Rosmarinic Acid mdpi.comwikipedia.org |

| Fundamental Unit | Caffeic Acid mdpi.com |

| Key Enzymes | Phenylalanine ammonia-lyase (PAL), Cinnamic acid-4-hydroxylase (C4H), Rosmarinic acid synthase (RAS) mdpi.comsemanticscholar.org |

| Proposed Final Step | Enzyme-mediated oxidative coupling followed by a Diels-Alder reaction acs.orgjst.go.jp |

Polyketide synthases (PKSs) are enzymes that build complex natural products through the repeated condensation of simple acyl-CoA units, most commonly malonyl-CoA. wikipedia.orgnih.gov This process is mechanistically similar to fatty acid biosynthesis. nih.gov

In plant secondary metabolism, there is notable cross-talk between the phenylpropanoid and polyketide pathways. Type III PKSs, such as chalcone (B49325) synthase (CHS), are well-known examples. mdpi.com These enzymes typically use a starter unit derived from the phenylpropanoid pathway (e.g., p-coumaroyl-CoA) and extend it by adding several two-carbon units from malonyl-CoA, a classic PKS extender unit. mdpi.comsciepublish.com This combined pathway leads to the formation of flavonoids and other related compounds.

While the core precursors of this compound are unequivocally derived from the shikimate and phenylpropanoid pathways, direct enzymatic evidence specifically implicating a PKS-catalyzed chain extension in its unique trimeric assembly has not been prominently established in the reviewed literature. The formation of this compound appears to be dominated by the oligomerization of C6-C3 phenylpropanoid units (caffeic acid) rather than the iterative addition of C2 units characteristic of PKSs.

Investigations into Biological Activities and Pharmacological Mechanisms

Anti-inflammatory Modulations

The anti-inflammatory potential of phenolic compounds derived from Salvia species is well-documented. mdpi.comresearchgate.net These effects are often attributed to their ability to modulate key pathways in the inflammatory cascade, including the production of signaling molecules and the activity of pro-inflammatory enzymes. mdpi.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)

While direct studies on Yunnaneic acid D's effect on cytokine production are not currently available, the broader class of compounds to which it belongs demonstrates significant activity. Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. mdpi.commdpi.com Elevated levels of these cytokines are associated with a wide range of inflammatory conditions. lsuhsc.edu

Phytochemicals, including phenolic acids and flavonoids from medicinal plants, have been shown to inhibit the production and signaling of TNF-α and IL-6. mdpi.comnih.govresearchgate.net For instance, rosmarinic acid, a biosynthetic precursor to yunnaneic acids, can suppress inflammatory mediators. nih.govzellavie.ch Extracts from Salvia officinalis have been found to reduce the production of IL-6 and TNF-α in stimulated macrophage models, suggesting that compounds within these extracts possess anti-inflammatory properties. lsuhsc.edu The mechanism often involves the inhibition of key transcription factors like NF-κB, which regulate the expression of pro-inflammatory genes. lsuhsc.edunih.gov This body of evidence suggests that this compound may possess similar inhibitory capabilities on pro-inflammatory cytokines, though direct experimental verification is required.

Enzyme Inhibition (e.g., 5-Lipoxygenase, Cyclooxygenase)

The arachidonic acid cascade, which involves the enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), is a critical pathway in inflammation, leading to the production of leukotrienes and prostaglandins, respectively. nih.gov Inhibition of these enzymes is a key strategy for many anti-inflammatory drugs. nih.gov

Direct research on this compound's activity against 5-LOX and COX is lacking. However, caffeic acid, one of the structural building blocks of this compound, has been identified as a selective inhibitor of 5-lipoxygenase. core.ac.uk Studies have shown that caffeic acid can inhibit 5-LOX with a half-inhibition dose (IC50) of 3.7 x 10⁻⁶ M without significantly affecting prostaglandin (B15479496) synthetase activity. core.ac.uk Furthermore, a wide variety of plant-derived natural products, including polyphenols, are known to interfere with 5-LOX product synthesis. nih.govthieme-connect.de Similarly, other compounds isolated from Salvia species have demonstrated potent 5-LOX inhibitory activity. For example, aethiopinone (B1206593) from Salvia aethiopis was found to be an in vitro inhibitor of 5-LO from human neutrophils with an IC50 of 0.11 microM. nih.gov This suggests a potential mechanism whereby this compound could exert anti-inflammatory effects through the modulation of these key enzymes.

Nitric Oxide (NO) Production Modulation in Cellular Models

Nitric oxide (NO) is a crucial signaling molecule that, at high levels produced during inflammation by inducible nitric oxide synthase (iNOS), contributes to tissue damage. nih.gov Therefore, the inhibition of excessive NO production is a valuable target for anti-inflammatory agents. nih.govnih.gov

Specific data on the effect of this compound on nitric oxide production has not been reported. However, studies on extracts from the Salvia genus, a source of yunnaneic acids, indicate a capacity to modulate NO levels. For example, Salvia officinalis has been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated mouse macrophages, demonstrating strong anti-inflammatory potential. mdpi.com The capacity of plant extracts to either scavenge NO directly or inhibit its synthesis in cellular models is a recognized mechanism of anti-inflammatory action. nih.gov Given these findings, it is plausible that this compound could also contribute to anti-inflammatory effects by modulating NO pathways.

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are central to their protective biological effects. They can neutralize harmful reactive oxygen species (ROS), preventing oxidative damage to cellular components. tubitak.gov.tr

Free Radical Scavenging

The ability to scavenge free radicals is a primary mechanism of antioxidant action. While this compound has not been specifically evaluated, extensive research on the closely related compound Yunnaneic acid B provides strong evidence of this activity. In one study, Yunnaneic acid B demonstrated effective scavenging of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and peroxynitrite. nih.gov The DPPH assay is a standard method used to evaluate the ability of compounds to act as free-radical scavengers or hydrogen donors. nih.govwho.int

The study determined the half-maximal effective concentration (EC50) values for Yunnaneic acid B, quantifying its potency. These findings indicate that yunnaneic acids possess significant potential to directly neutralize free radicals, thereby mitigating oxidative stress.

| Radical | Assay Method | EC₅₀ (μg/mL) | Source |

|---|---|---|---|

| DPPH Radical | DPPH Reduction | 7.14 | nih.gov |

| Peroxynitrite | Peroxynitrite Scavenging | 50.45 | nih.gov |

Reduction of Oxidative Damage to Biomolecules (e.g., Lipid Peroxidation Markers)

Oxidative stress can cause significant damage to essential biomolecules, including lipids, leading to a process known as lipid peroxidation. nih.gov This process can compromise cell membrane integrity and generate reactive aldehydes like malondialdehyde (MDA). wikipedia.org The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method used to measure MDA as a biomarker of lipid peroxidation. wikipedia.orgnih.gov

There are no direct studies measuring the effect of this compound on lipid peroxidation. However, research on Yunnaneic acid B has shown that it effectively diminishes oxidative damage to blood plasma lipids. nih.govacs.org This protective effect against lipid peroxidation highlights the ability of yunnaneic acid structures to prevent the propagation of oxidative damage to critical cellular components. nih.govacs.org This suggests that this compound may share this capacity to protect biomolecules from oxidative degradation.

Antiproliferative and Apoptotic Inductions in Preclinical Models

The potential of natural polyphenolic compounds to combat cancer through the inhibition of cell growth and induction of programmed cell death (apoptosis) is a significant area of pharmacological research. nih.govnih.gov

Specific studies detailing the direct antiproliferative activity of isolated this compound against cancer cell lines, such as the human breast cancer cell line MCF-7, were not identified in the reviewed literature. However, plant extracts containing a variety of phenolic compounds, including caffeic acid derivatives, have demonstrated cytotoxic effects against cancer cells. mdpi.com For instance, various natural compounds have shown the ability to inhibit the growth of MCF-7 cells. nih.govwaocp.orgmdpi.com The class of polyphenols to which this compound belongs is known for anti-proliferative properties. frontiersin.org Further research is required to determine the specific efficacy and mechanisms of this compound in inhibiting the proliferation of cancer cells like MCF-7.

The precise pathways through which this compound may induce apoptosis have not been specifically elucidated in the available research. Generally, phenolic compounds can trigger apoptosis through various cellular mechanisms. nih.gov These mechanisms often involve two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. jbtr.or.krmdpi.com The intrinsic pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.org The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor. jbtr.or.kr Many natural products induce apoptosis by modulating these pathways, leading to the activation of caspases, which are the executive enzymes of apoptosis. jbtr.or.krfrontiersin.org

Other Investigated Bioactivities (e.g., antibacterial, enzyme-inhibitory)

Beyond its potential antioxidant and anticancer properties, this compound has been identified in plant extracts that exhibit other significant biological activities.

Table 1: Bioactivities of Plant Extracts Containing this compound

| Plant Species | Extract Type | Identified Bioactivity | Target Organisms (Example) | Reference |

| Salvia mexicana | Aqueous | Antibacterial | Staphylococcus aureus | nih.gov |

| Sage | Plant Extract | Antibacterial | E. coli | ipb.pt |

Enzyme-Inhibitory Activity: While direct studies on the enzyme-inhibitory profile of this compound are not detailed, related compounds from the Salvia genus have shown inhibitory effects against various enzymes. researchgate.net For example, compounds like carnosic acid and carnosol (B190744) have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Other phenolic acids have shown inhibitory activity against digestive enzymes such as α-glucosidase and α-amylase. mdpi.com Given that this compound is part of this chemically diverse genus, investigating its own enzyme-inhibitory potential is a logical next step.

Molecular Target Identification and Pathway Analysis

This compound is a polyphenolic compound, a class of natural products recognized for their ability to interact with a wide array of molecular targets and influence numerous cellular signaling pathways. frontiersin.orgfrontiersin.orgnih.gov This multi-target capability is a key feature of their broad pharmacological effects. frontiersin.orgresearchgate.net

Polyphenols are known to exert their effects, including antioxidant and anti-inflammatory actions, by modulating pathways such as:

MAPK/ERK Pathway: Involved in cell proliferation and survival. frontiersin.org

NF-κB Signaling: A key regulator of inflammation and immune responses. frontiersin.org

Nrf2/ARE Pathway: The primary pathway involved in cellular defense against oxidative stress. frontiersin.org

By influencing these and other pathways, polyphenols can regulate gene expression, protein activity, and cellular responses to stress and disease signals. frontiersin.orgfrontiersin.org They can scavenge free radicals, reduce oxidative stress, and modulate the expression of cytokines and other signaling molecules. frontiersin.orgnih.gov Although the specific molecular targets of this compound have not been fully identified, its polyphenolic structure suggests that it likely shares these general mechanisms of action, contributing to the diverse bioactivities observed in extracts containing this compound. frontiersin.org

Network Pharmacology-Based Approaches for Mechanism Elucidation

Network pharmacology is a modern approach in drug discovery that helps to understand the complex interactions between bioactive compounds and multiple molecular targets within a biological system. semanticscholar.orgmdpi.com This methodology is particularly useful for elucidating the mechanisms of natural products, which often act on numerous targets simultaneously. researchgate.net

However, a review of current scientific literature reveals that specific network pharmacology studies focused solely on this compound have not been published. While this approach has been applied to other phenolic acids from the Salvia genus, such as Salvianolic acid C, to explore their effects on conditions like ischemic stroke, similar comprehensive analyses for this compound are not yet available. frontiersin.org A 2019 review on polyphenols from Chinese Salvia species highlighted that detailed pharmacological mechanism studies have concentrated on more common compounds like rosmarinic acid and salvianolic acids A and B, with other related compounds, including the yunnaneic acids, remaining less studied. nih.gov

Consequently, there is no available data to construct compound-target networks or to predict the multi-target therapeutic actions of this compound through this methodology. Future research employing network pharmacology could provide valuable insights into the molecular targets of this compound and help to explain its observed biological activities on a systemic level.

Identification of Signaling Pathways

Signaling pathways are the cascades of biochemical reactions through which cells respond to external signals, regulating processes such as growth, proliferation, and inflammation. Identifying how a compound modulates these pathways is crucial for understanding its mechanism of action.

Direct research identifying the specific signaling pathways modulated by isolated this compound is limited. However, some studies on extracts containing this compound provide preliminary clues. For instance, an aqueous extract of Salvia africana, which contains isomers of yunnaneic acid, was found to reduce the production of nitric oxide (NO) in activated immune cells. researchgate.net The study noted that many Salvia extracts exert anti-inflammatory effects by interfering with key inflammatory signaling pathways, such as the NF-κB pathway. researchgate.net Another study identified this compound as one of several compounds in an extract that demonstrated anti-hypoxia activity in neuronal cells, a process where pathways like the Ras-ERK-ETS signaling pathway can be involved. researchgate.net

Despite these associations, no definitive studies have confirmed that this compound is the sole or primary actor on these pathways, nor have they elucidated the precise molecular interactions. Research on related compounds, such as Salvianolic acid A, has identified clear targets within pathways like PI3K/Akt and MAPK, but these findings cannot be directly extrapolated to this compound without specific experimental validation. semanticscholar.orgfrontiersin.org The general antioxidant and anti-inflammatory potential attributed to this compound suggests it may interact with pathways related to oxidative stress and immune response, but dedicated molecular studies are required to confirm these hypotheses. frontiersin.org

Due to the absence of specific research data, a detailed data table on the signaling pathways targeted by this compound cannot be provided at this time.

Structure Activity Relationship Sar Studies

Impact of Specific Structural Moieties on Biological Potency

Detailed experimental data on the specific impact of individual structural moieties of Yunnaneic acid D on its biological potency is not extensively available in current scientific literature. However, based on the general principles of medicinal chemistry and the known activities of related phenolic compounds, several key features are likely to be critical.

Comparative SAR with Structural Analogues (e.g., Yunnaneic Acid C, Yunnaneic Acid B)

This compound is part of a larger family of related compounds, including Yunnaneic acid C and Yunnaneic acid B, all of which are biosynthetically derived from rosmarinic acid and caffeic acid. researchgate.net A comparative analysis of their structures provides valuable insights into their potential differential activities.

Yunnaneic acids C and D are both caffeic acid trimers that share the same bicyclo[2.2.2]octene core, suggesting they are stereoisomers. researchgate.net The subtle differences in the stereochemistry of these molecules can lead to significant variations in their biological activity. The precise three-dimensional arrangement of substituents can dramatically affect how well a molecule fits into the active site of an enzyme or the binding pocket of a receptor.

Yunnaneic acid B is structurally distinct as it is a dimer composed of two Yunnaneic acid C units. researchgate.net This larger and more complex structure would likely interact with biological targets differently than the monomeric Yunnaneic acids C and D. The duplication of reactive functional groups could potentially enhance certain activities, such as antioxidant capacity, but its increased size might hinder its ability to interact with specific binding sites accessible to its smaller analogues.

A summary of the structural relationships is presented in the table below.

| Compound | Structural Description | Key Features |

| This compound | Caffeic acid trimer | Bicyclo[2.2.2]octene skeleton, multiple catechol and carboxyl groups. |

| Yunnaneic acid C | Caffeic acid trimer | Stereoisomer of this compound with the same core structure. |

| Yunnaneic acid B | Dimer of Yunnaneic acid C | Larger molecular weight and duplicated functional moieties compared to C and D. |

This table illustrates the structural relationships between this compound and its close analogues, Yunnaneic acid C and Yunnaneic acid B.

Role of Functional Groups in Mechanistic Interactions (e.g., hydroxylated side chain)

The various functional groups appended to the core structure of this compound play pivotal roles in its mechanistic interactions at a molecular level. The hydroxylated side chain, specifically the 1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy moiety, is a key feature.

The catechol groups within this side chain, as well as on the main bicyclic structure, are primary sites for antioxidant activity. The hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

The carboxylic acid groups are typically ionized at physiological pH, conferring a negative charge to the molecule. This charge can be critical for electrostatic interactions with positively charged residues (such as arginine or lysine) in the binding sites of target proteins. These interactions can anchor the molecule in a specific orientation, facilitating further binding and biological effect. Furthermore, the hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of a network of hydrogen bonds with biological macromolecules, which is a fundamental aspect of molecular recognition and binding affinity.

Derivatization and Chemical Modification for Research

The complex structure of Yunnaneic acid D, a trimer of caffeic acid, presents unique opportunities and challenges for its detailed study. researchgate.net Chemical derivatization and modification are crucial research strategies employed to overcome analytical hurdles and to explore its structure-activity relationships (SAR). These modifications target the multiple functional groups present in the molecule, including carboxylic acid and phenolic hydroxyl groups, to alter its physicochemical properties for specific research applications.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Approaches (e.g., Density Functional Theory-based Molecular Modeling - DFT/MM, Quantum Mechanics/Molecular Mechanics - QM/MM)

Quantum chemical approaches are fundamental to understanding the intrinsic properties of Yunnaneic acid D. rsc.org These methods use the principles of quantum mechanics to model the electronic structure and energy of molecules, offering high accuracy and predictive power. taylor.edu

Among the most utilized methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. weizmann.ac.iljussieu.fr This approach provides a favorable balance between computational cost and accuracy, making it suitable for medium-to-large molecules like this compound. taylor.edunih.gov For even larger systems, such as the interaction of this compound with a biological macromolecule, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In the QM/MM approach, the chemically active site (e.g., the ligand and key active site residues) is treated with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics force fields. nih.gov

While specific DFT studies on this compound are not extensively published, research on its close analogue, Yunnaneic acid C, demonstrates the application of these methods. For instance, DFT calculations using the B3LYP functional and a 6-311++G** basis set have been used to perform geometry optimization for Yunnaneic acid C. This level of theory is well-suited for accurately describing the complex geometry and electronic properties of such polyphenolic compounds.

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, known as its equilibrium geometry. d-nb.info By minimizing the total energy of the system, methods like DFT can predict bond lengths, bond angles, and torsional angles with high precision, which is particularly valuable when experimental data from techniques like X-ray crystallography is unavailable.

Beyond the physical structure, these methods provide a detailed picture of the molecule's electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard procedure. epstem.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. epstem.net These maps are color-coded to show electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack), offering crucial insights into how this compound might interact with biological targets. epstem.net For the related Yunnaneic acid C, calculations have shown a pronounced negative charge density around the carboxylic acid groups.

Table 1: Computed Molecular Properties of this compound

| Property | Value/Descriptor | Source |

| Molecular Formula | C₂₇H₂₄O₁₂ | mdpi.comnih.gov |

| Molecular Weight | 540.5 g/mol | nih.gov |

| XLogP3-AA | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 7 | nih.gov |

| Hydrogen Bond Acceptor Count | 12 | nih.gov |

| Predicted logP | 1.8 |

This table presents computationally derived properties. XLogP3-AA is a predicted octanol/water partition coefficient.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein or nucleic acid. conicet.gov.ar This method employs a search algorithm to explore various binding poses of the ligand within the target's binding site and uses a scoring function to rank these poses based on their estimated binding energy. conicet.gov.ararxiv.org

For this compound, molecular docking simulations are a key tool for hypothesis-driven research to identify potential biological targets. By screening this compound against libraries of protein structures, researchers can prioritize targets for further experimental validation. arxiv.orgnih.gov The process involves preparing the 3D structures of both this compound and the target protein. The binding site on the protein is defined, and the docking software then systematically places the ligand into this site, evaluating each pose. nih.gov

The results of docking simulations provide a binding score, which estimates the strength of the interaction, and a predicted binding mode, which details the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. conicet.gov.ar For example, based on the known activities of similar polyphenols, docking studies could be used to explore the binding of this compound to the active sites of enzymes like cyclooxygenases (COX) or 5-lipoxygenase (5-LO), as has been suggested for related compounds.

Prediction of Molecular Interactions and Conformational Analysis

The biological function of a molecule is intrinsically linked to its interactions with other molecules and its own structural flexibility. Computational models are essential for exploring these characteristics for this compound.

The prediction of molecular interactions is a primary output of both quantum chemical calculations and molecular docking simulations. mdpi.comcmu.edu These models can identify and quantify key non-covalent interactions, such as:

Hydrogen Bonds: Crucial for the specificity of ligand-receptor binding. The numerous hydroxyl and carboxylic acid groups on this compound make it a potent hydrogen bond donor and acceptor. nih.gov

Hydrophobic Interactions: Formed between the nonpolar regions of this compound (e.g., its phenyl rings) and hydrophobic pockets in a target protein.

Electrostatic Interactions: Occur between charged or polar groups, such as the negatively charged carboxylates on this compound and positively charged amino acid residues (e.g., lysine, arginine) in a binding site.

Table 2: Computational Methods and Their Applications for this compound

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure Analysis | Predicts stable 3D structure, bond lengths/angles, charge distribution (MEP), and chemical reactivity (HOMO/LUMO). epstem.net |

| Molecular Docking | Binding Mode Prediction | Identifies potential protein targets and predicts binding affinity and key intermolecular interactions (e.g., H-bonds). conicet.gov.arnih.gov |

| Molecular Dynamics (MD) | Conformational Analysis, Stability of Complexes | Reveals molecular flexibility, accessible conformations, and the stability of ligand-protein complexes over time. |

| QM/MM | Reaction Mechanism Studies | Elucidates enzymatic reaction mechanisms involving the compound by treating the active site with high-level quantum mechanics. nih.gov |

Research Challenges and Future Directions

Advanced Methodologies for Comprehensive Phytochemical Profiling

The accurate identification and quantification of Yunnaneic acid D within complex plant matrices presents a significant analytical challenge. Advanced chromatographic techniques are essential for its comprehensive phytochemical profiling.

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) are the methods of choice for the precise separation and quantification of phenolic compounds like this compound. These techniques are particularly valuable for distinguishing between structural isomers, such as this compound and E, which often co-exist in plant extracts. The use of a C18 column is common for the separation of these compounds. mdpi.comsci-hub.se For accurate quantification, the generation of calibration curves using purified standards is an indispensable step. Furthermore, cross-validation with nuclear magnetic resonance (NMR) spectroscopy can help to resolve any structural ambiguities.

Recent studies have also employed ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for the qualitative and quantitative analysis of chemical constituents in plants known to contain this compound. sci-hub.se This powerful technique allows for the identification of a wide range of compounds based on their retention times and mass-to-charge ratios. sci-hub.semdpi.com

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Detection Method | Key Advantages |

| HPLC | C18 | UV-Vis, MS | Precise separation of isomers, accurate quantification with standards. |

| UHPLC-QTOF-MS | C18 | QTOF-MS | High-resolution mass analysis for qualitative and quantitative profiling. sci-hub.semdpi.com |

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering Opportunities

The biosynthesis of this compound, a trimer of caffeic acid, is a complex process that is not yet fully understood. acs.org It is believed to be formed through an oxidative dearomatization/Diels-Alder cascade reaction, a pathway that may have biogenetic relevance. acs.orgacs.org This proposed pathway involves the enzymatic oxidation of caffeic acid precursors, which then triggers a cyclization to form the characteristic bicyclo[2.2.2]octene core of the molecule. Yunnaneic acids are considered derivatives of caffeic acid, which is synthesized via the phenylpropanoid pathway. semanticscholar.orgnih.gov Phenylalanine serves as the precursor, and is acted upon by enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamic acid-4-hydroxylase (C4H). semanticscholar.orgnih.gov

A deeper understanding of these biosynthetic pathways opens up opportunities for metabolic engineering. By manipulating the genes responsible for the production of key enzymes, it may be possible to increase the yield of this compound in its natural plant sources or to produce it in microbial hosts. frontiersin.orgnih.gov This could provide a more sustainable and scalable source of the compound for research and potential therapeutic applications. Research into the metabolic engineering of related compounds, such as isoflavonoids and rosmarinic acid, has already shown promise. frontiersin.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Natural Product Research and Pharmacological Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. researchgate.net These technologies can be applied at various stages of the drug discovery pipeline, from the initial identification of bioactive compounds to the prediction of their pharmacological properties. cas.orgmednexus.org

For a compound like this compound, AI and ML algorithms could be used to:

Analyze large datasets: Sift through vast amounts of spectroscopic and biological data to identify potential new sources of this compound and related compounds. cas.org

Predict bioactivity: Develop models to predict the pharmacological activities of this compound based on its chemical structure. researchgate.net

Identify molecular targets: Predict the proteins and signaling pathways that this compound is likely to interact with, providing insights into its mechanism of action. crimsonpublishers.com

Optimize extraction and synthesis: Design more efficient methods for extracting this compound from natural sources or for its chemical synthesis. cas.org

The integration of AI and ML has the potential to significantly accelerate the research and development process for natural products like this compound, making it more cost-effective and efficient. mednexus.orgijettjournal.org

Exploration of Novel Molecular Targets and Signaling Networks

Preliminary research suggests that this compound and related compounds possess a range of biological activities, including anti-inflammatory and antioxidant effects. nih.gov However, the precise molecular targets and signaling networks through which this compound exerts these effects are largely unknown.

Future research should focus on:

Identifying direct protein targets: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins that this compound binds to.

Investigating signaling pathways: Exploring the effects of this compound on key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

Utilizing "omics" technologies: Employing genomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to this compound treatment.

Ethyl acetate (B1210297) fractions of Salvia miltiorrhiza, which contain yunnaneic acids, have been shown to modulate fibrotic signals in diabetic kidney injury by impacting pathways such as TGF-β1 signaling. mdpi.com This suggests that this compound may have therapeutic potential in diseases characterized by fibrosis and inflammation.

Standardization of Research Protocols for Natural Product Studies and Quality Control

To address this issue, it is crucial to establish and adhere to standardized protocols for:

Plant material collection and identification: Ensuring that the correct plant species is used and that it is collected at the optimal time to maximize the yield of this compound.

Extraction and purification: Using consistent and optimized methods for extracting and purifying this compound to ensure a high-quality, well-characterized sample.

Bioassays: Employing standardized and validated bioassays to assess the biological activity of this compound.

Quality control: Implementing rigorous quality control measures, such as HPLC and NMR, to ensure the identity, purity, and stability of this compound samples. mdpi.com

The development and adoption of such standardized protocols will be essential for ensuring the reproducibility and reliability of research on this compound and other natural products.

Bridging Traditional Uses with Modern Research Practices

This compound has been isolated from plants, such as Salvia yunnanensis, that have a history of use in traditional medicine. acs.orgacademicjournals.org For instance, various Salvia species are used in traditional practices to treat a range of ailments. researchgate.netresearchgate.net Similarly, other plants used in traditional medicine for conditions like diarrhea, wound healing, and inflammatory disorders have been found to contain a variety of bioactive compounds. ukm.mynih.gov

There is a significant opportunity to bridge this traditional knowledge with modern scientific research. researchgate.net By investigating the chemical constituents of traditionally used medicinal plants, researchers can identify novel bioactive compounds like this compound. Ethnopharmacological studies can provide valuable clues about the potential therapeutic applications of these compounds. This integration of traditional use and modern research can guide the scientific investigation of natural products and accelerate the discovery of new medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.